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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of (+)-Osbeckic acid has not yet been elucidated in

scientific literature. This document presents a hypothesized pathway based on the compound's

chemical structure and established principles of plant biochemistry. The experimental protocols

provided are established methodologies proposed for the investigation of this hypothetical

pathway.

Introduction
(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has been isolated from Tartary

Buckwheat (Fagopyrum tataricum).[1][2] Preliminary studies have highlighted its potential as a

vasorelaxant, suggesting possible applications in the management of cardiovascular

conditions.[1][3] Despite its interesting biological activity, the biosynthetic origin of (+)-
Osbeckic acid in plants remains unknown. Understanding its formation is crucial for optimizing

its production through metabolic engineering or synthetic biology approaches, thereby

facilitating further pharmacological research and development.

This technical guide proposes a plausible biosynthetic pathway for (+)-Osbeckic acid and

provides a comprehensive set of experimental protocols for researchers aiming to elucidate

and validate this pathway.

Chemical Structure of (+)-Osbeckic Acid:
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Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[4]

Molecular Formula: C₇H₆O₆[1]

Molecular Weight: 186.12 g/mol [1]

The structure, featuring a substituted furan ring, suggests a potential origin from carbohydrate

metabolism, diverging from the well-known fatty acid, terpenoid, or polyketide pathways.

Hypothesized Biosynthetic Pathway of (+)-Osbeckic
Acid
The furan core of (+)-Osbeckic acid likely originates from a C5 or C6 sugar precursor. We

hypothesize a pathway commencing from an intermediate of the pentose phosphate pathway

or glycolysis, such as D-xylulose-5-phosphate or fructose-6-phosphate. The proposed pathway

involves a series of enzymatic reactions including dehydration, cyclization, and oxidation to

form the furan ring and its functional groups.

The key steps in the hypothesized pathway are:

Conversion of a Sugar Phosphate: A C5 or C6 sugar phosphate is converted to an open-

chain intermediate primed for cyclization.

Dehydration and Cyclization: An enzyme, likely a dehydratase or a cyclase, catalyzes the

removal of water molecules to form the furan ring.

Oxidation Steps: A series of oxidation reactions, likely catalyzed by dehydrogenases and

oxidases (e.g., cytochrome P450 monooxygenases), would form the two carboxylic acid

groups. The chirality of the C2 side chain suggests a stereospecific enzymatic reaction in the

final oxidation step.
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Caption: Hypothesized biosynthetic pathway of (+)-Osbeckic acid from a sugar precursor.
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Data Presentation for Pathway Elucidation
Effective documentation of quantitative data is essential for validating the proposed pathway.

The following tables serve as templates for organizing experimental results.

Table 1: Putative Enzyme Kinetic Parameters

Putative
Enzyme

Substrate(s
)

Kₘ (µM)
Vₘₐₓ
(µmol/mg/m
in)

kcat (s⁻¹)
kcat/Kₘ
(M⁻¹s⁻¹)

Dehydratas
e/Cyclase

Open-Chain
Intermediat
e

Oxidase 1
Furan

Precursor

Dehydrogena

se 1

5-

Hydroxymeth

yl-2-furoic

acid

| Dehydrogenase 2 | Aldehyde Intermediate | | | | |

Table 2: Metabolite Concentrations in Plant Tissues
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Plant Tissue
Developmental
Stage

Putative
Intermediate

Concentration
(nmol/g FW)

Standard
Deviation

Leaf Young
Furan
Precursor

Leaf Mature Furan Precursor

Leaf Young
(+)-Osbeckic

acid

Leaf Mature
(+)-Osbeckic

acid

Root Young Furan Precursor

| Root | Mature | (+)-Osbeckic acid | | |

Table 3: Relative Gene Expression Levels of Candidate Genes

Gene ID
Putative
Function

Tissue
Relative
Expression
(fold change)

p-value

GENE001
Dehydratase/C
yclase

Leaf vs. Root

GENE002 Oxidase (P450) Leaf vs. Root

GENE003 Dehydrogenase Leaf vs. Root

| GENE004 | Dehydrogenase | Leaf vs. Root | | |

Experimental Protocols
The following section details the methodologies required to investigate the proposed

biosynthetic pathway.
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Caption: Experimental workflow for the elucidation of the (+)-Osbeckic acid biosynthetic

pathway.

Objective: To identify the primary metabolic precursors of (+)-Osbeckic acid.

Materials:

Fagopyrum tataricum seedlings.

¹³C-labeled glucose (U-¹³C₆).

Liquid chromatography-mass spectrometry (LC-MS) system.
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Sterile growth medium.

Procedure:

Plant Growth: Germinate and grow F. tataricum seedlings in a sterile hydroponic or liquid

culture system.

Labeling: Introduce U-¹³C₆-glucose into the growth medium at a final concentration of 5 g/L.

Grow the plants for a period of 24 to 72 hours to allow for incorporation of the label.

Harvesting: Harvest plant tissues (leaves and roots separately) at various time points after

label introduction. Immediately freeze the samples in liquid nitrogen and store at -80°C.

Metabolite Extraction: a. Homogenize 100 mg of frozen tissue in 1 mL of 80% methanol. b.

Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Collect the supernatant and dry it under a

stream of nitrogen gas. d. Re-suspend the dried extract in 100 µL of 50% methanol for LC-

MS analysis.

LC-MS Analysis: a. Analyze the extracts using a high-resolution LC-MS system. b. Search

for the mass of (+)-Osbeckic acid (m/z 185.0137 for [M-H]⁻) and its corresponding ¹³C-

labeled isotopologue (m/z 192.0372 for [M+7-H]⁻, assuming full labeling from a C6 precursor

and loss of one carbon). c. The incorporation of ¹³C into the (+)-Osbeckic acid molecule will

confirm its origin from glucose and provide insights into the number of precursor molecules.

[5][6][7]

Objective: To identify genes whose expression patterns correlate with the production of (+)-
Osbeckic acid.

Materials:

F. tataricum tissues with high and low concentrations of (+)-Osbeckic acid (determined by

metabolite profiling).

RNA extraction kit.

Next-generation sequencing (NGS) platform.
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Bioinformatics software for differential gene expression and co-expression network analysis.

Procedure:

Tissue Selection: Based on metabolite profiling, select tissues and developmental stages

with the highest and lowest accumulation of (+)-Osbeckic acid.

RNA Extraction: Extract total RNA from the selected tissues using a commercial kit, ensuring

high quality (RIN > 8).

Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep

sequencing on an NGS platform to generate transcriptomic data for each tissue type.

Bioinformatic Analysis: a. Differential Expression: Identify genes that are significantly

upregulated in the high-producing tissues compared to the low-producing tissues. b. Co-

expression Network Analysis: Identify modules of co-expressed genes. Search for modules

that contain known enzyme classes from our hypothesized pathway (e.g., dehydratases,

oxidases, dehydrogenases). c. Functional Annotation: Annotate the differentially expressed

and co-expressed genes to predict their functions. Prioritize candidate genes that fall into the

hypothesized enzyme families.[8][9][10]

Objective: To functionally characterize the candidate genes identified through transcriptomics.

Materials:

Candidate gene cDNAs cloned into an expression vector (e.g., pET-28a for E. coli or pYES-

DEST52 for yeast).

E. coli (e.g., BL21(DE3)) or Saccharomyces cerevisiae expression host.

Putative substrates for the enzymatic reactions (these may need to be chemically

synthesized if not commercially available).

Spectrophotometer or HPLC for detecting product formation.

Procedure:
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Cloning and Transformation: Clone the full-length cDNA of candidate genes into an

appropriate expression vector and transform into the chosen host organism.[11][12]

Protein Expression: Induce protein expression according to the specific vector/host system

(e.g., with IPTG for E. coli or galactose for yeast).

Protein Purification: Lyse the cells and purify the recombinant protein using affinity

chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assay: a. Prepare a reaction mixture containing the purified enzyme, a suitable

buffer, any required cofactors (e.g., NADPH for reductases, O₂ for oxidases), and the

putative substrate. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a

defined period. c. Stop the reaction (e.g., by adding acid or an organic solvent). d. Analyze

the reaction mixture for the formation of the expected product using HPLC or LC-MS. e.

Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.

[13][14][15]

Logical Relationships in Pathway Discovery
The elucidation of a novel biosynthetic pathway is an iterative process where different

experimental approaches inform and validate one another.
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Caption: Logical relationship between key experimental stages in pathway elucidation.

By following the proposed research framework, the scientific community can systematically

unravel the biosynthetic pathway of (+)-Osbeckic acid. This knowledge will not only be of

fundamental scientific interest but will also pave the way for the sustainable production of this

promising bioactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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